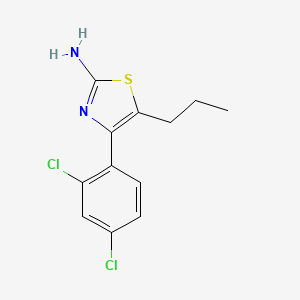
4-(2,4-Dichloro-phenyl)-5-propyl-thiazol-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dichloro-phenyl)-5-propyl-thiazol-2-ylamine is an organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a dichlorophenyl group, and a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichloro-phenyl)-5-propyl-thiazol-2-ylamine typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with propylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Dichloro-phenyl)-5-propyl-thiazol-2-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
4-(2,4-Dichloro-phenyl)-5-propyl-thiazol-2-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dichloro-phenyl)-5-propyl-thiazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichlorophenylhydrazine
- 2,4-Dichlorophenyl isocyanate
- 2,4-Dichlorophenoxyacetic acid
Comparison
4-(2,4-Dichloro-phenyl)-5-propyl-thiazol-2-ylamine is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H12Cl2N2S |
|---|---|
Peso molecular |
287.2 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H12Cl2N2S/c1-2-3-10-11(16-12(15)17-10)8-5-4-7(13)6-9(8)14/h4-6H,2-3H2,1H3,(H2,15,16) |
Clave InChI |
WLEFBOCLIXDCJX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(N=C(S1)N)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


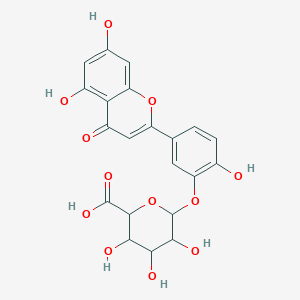
![2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13393282.png)
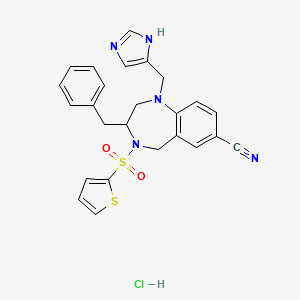
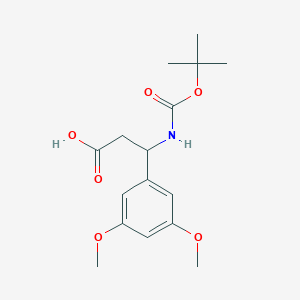
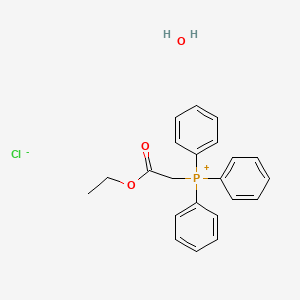
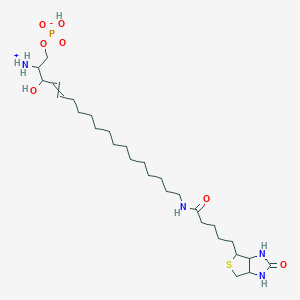
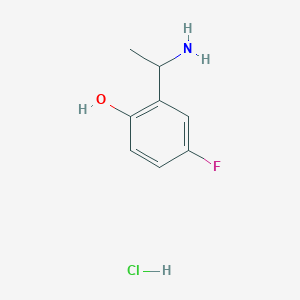
![(R)-2-(4-Isopropylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)-2-pyridinyl]ethyl]acetamide](/img/structure/B13393319.png)
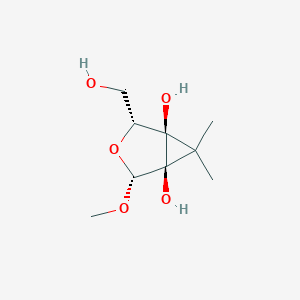
![2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13393338.png)
![(1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecan-15-one](/img/structure/B13393342.png)
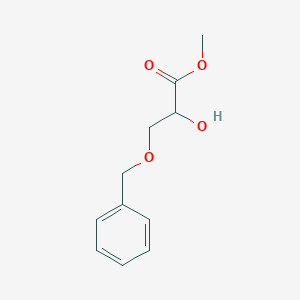
![4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B13393349.png)
![4-[5-(3,4-Dihydroxyphenyl)-4,5-dihydroxypent-1-ynyl]benzene-1,2-diol](/img/structure/B13393369.png)
